![molecular formula C20H14O8 B8088861 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione](/img/structure/B8088861.png)
6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione” is known as Bikaverin. Bikaverin is a naturally occurring red pigment produced by various Fusarium species. It has a molecular formula of C20H14O8 and a molecular weight of 382.3 Da. Bikaverin is known for its diverse biological activities, including antiprotozoal, antibiotic, antifungal, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
Bikaverin is primarily obtained through fermentation processes involving Fusarium species. The production involves cultivating the Fusarium species in a suitable growth medium under controlled conditions to optimize the yield of Bikaverin. The fermentation broth is then subjected to extraction and purification processes to isolate Bikaverin in its pure form .
Industrial Production Methods
Industrial production of Bikaverin follows similar fermentation techniques but on a larger scale. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the production yield. Advanced purification techniques, including chromatography, are employed to obtain high-purity Bikaverin suitable for various applications .
化学反应分析
Types of Reactions
Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Bikaverin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of Bikaverin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving Bikaverin often use halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bikaverin can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activities .
科学研究应用
Bikaverin has a wide range of scientific research applications due to its diverse biological activities:
Chemistry: Bikaverin is used as a model compound for studying redox reactions and developing new synthetic methodologies.
Biology: It serves as a tool for investigating cellular processes and pathways, particularly those involving oxidative stress and apoptosis.
Medicine: Bikaverin exhibits promising antitumor, antibiotic, and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Industry: Bikaverin is used as a natural colorant in various industrial applications, including food, cosmetics, and textiles
作用机制
Bikaverin exerts its effects through multiple mechanisms:
Antitumor Activity: Bikaverin induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Antibiotic and Antifungal Activity: Bikaverin inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.
Neuroprotective Effects: Bikaverin protects neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating antioxidant pathways
相似化合物的比较
Similar Compounds
Lycopersin: Another natural pigment with similar biological activities.
Rubrofusarin: A structurally related compound with antifungal and antitumor properties.
Fusarubin: A pigment produced by Fusarium species with antibiotic and antitumor activities.
Uniqueness of Bikaverin
Bikaverin stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells, combined with its antibiotic and antifungal properties, makes it a unique compound with significant research and industrial potential .
属性
IUPAC Name |
6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,24-25H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQMSOSJEWBMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
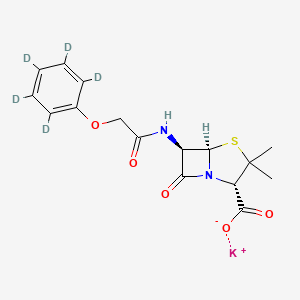
![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)
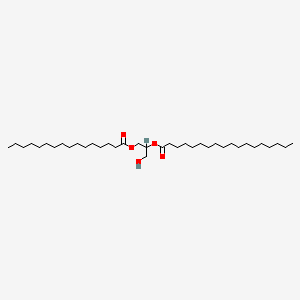
![9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8088799.png)
![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)
![9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester](/img/structure/B8088801.png)
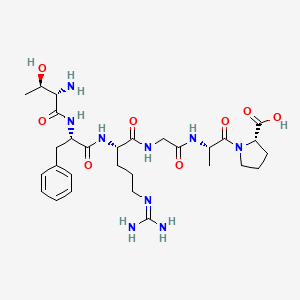
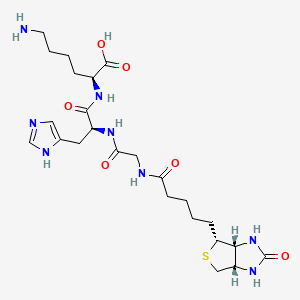
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B8088833.png)
![9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B8088836.png)

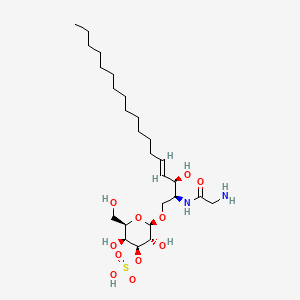
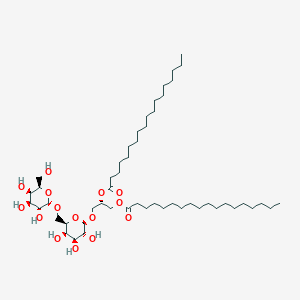
![(4R,8R,18R,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B8088868.png)
